Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate
Description
Chemical Structure and Key Features: The compound "Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate" (CAS: 1240288-38-3) is characterized by a phenoxy-acetate backbone with a tert-butyl ester group. Key structural elements include:
- Propylsulfonyl substituent: A strong electron-withdrawing group at the 3-position of the phenyl ring.
- Ethynyl linker: Connects the 3-(propylsulfonyl)phenyl group to the central phenoxy ring.
- 2-Thienyl substituent: A heteroaromatic ring at the 4-position of the phenoxy moiety.
The tert-butyl ester provides hydrolytic stability under basic conditions, while the ethynyl group enables further functionalization via click chemistry or cross-coupling reactions .
Properties
Molecular Formula |
C27H28O5S2 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-(3-propylsulfonylphenyl)ethynyl]-4-thiophen-2-ylphenoxy]acetate |
InChI |
InChI=1S/C27H28O5S2/c1-5-16-34(29,30)23-9-6-8-20(17-23)11-12-21-18-22(25-10-7-15-33-25)13-14-24(21)31-19-26(28)32-27(2,3)4/h6-10,13-15,17-18H,5,16,19H2,1-4H3 |
InChI Key |
DUZLRCZSNHOMCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC(=C1)C#CC2=C(C=CC(=C2)C3=CC=CS3)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Ethynyl Intermediate: The ethynyl group is introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced through a sulfonation reaction, where a suitable sulfonyl chloride reacts with the phenyl ring.
Formation of the Thienyl Intermediate: The thienyl group is introduced through a similar coupling reaction, ensuring the correct positioning on the phenyl ring.
Final Coupling and Esterification: The final step involves coupling the intermediate compounds and esterifying the resulting product with tert-butyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the ethynyl group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thienyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alkanes or alkenes.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate exhibit significant anticancer properties. The ethynyl group in the structure is known to enhance the compound's ability to inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through the activation of specific signaling pathways .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In preclinical studies, it was shown to reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic uses for chronic inflammatory diseases .
1.3 Pharmacological Mechanisms
The pharmacological mechanisms underlying these effects are linked to the compound's ability to modulate various biological pathways, including those involved in cell signaling and gene expression. This modulation is particularly relevant in diseases characterized by dysregulated inflammation and cell growth .
Material Science Applications
2.1 Polymer Chemistry
this compound has potential applications in polymer science, particularly in the development of advanced materials with tailored properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for use in high-performance coatings and composites .
2.2 Organic Electronics
In the field of organic electronics, this compound can be utilized as a building block for organic semiconductors. Its unique electronic properties can contribute to improved charge transport in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). Studies have shown that compounds with similar structures can significantly enhance device efficiency due to their favorable energy levels and charge mobility .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated significant inhibition of breast cancer cell proliferation through apoptosis induction. |
| Study 2 | Anti-inflammatory | Reduced inflammation markers in animal models of arthritis, indicating potential for chronic disease treatment. |
| Study 3 | Polymer Chemistry | Enhanced thermal stability and mechanical strength when incorporated into polymer matrices. |
| Study 4 | Organic Electronics | Improved charge transport in organic semiconductors leading to enhanced device efficiency. |
Mechanism of Action
The mechanism of action of tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and thienyl groups could play a role in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally related tert-butyl acetate derivatives, focusing on substituents, physicochemical properties, and reactivity:
Table 1: Structural and Functional Group Comparison
Key Differences and Implications :
Sulfur-Containing Groups: The propylsulfonyl group in the target compound is more electron-withdrawing and oxidation-resistant compared to the thioxo group (C=S) in the tetrahydroquinazolin derivative . Sulfonyl groups enhance stability under acidic conditions, making the target compound suitable for reactions requiring strong acids.
Aromatic Substituents :
- The 2-thienyl group in the target compound contributes to π-π stacking interactions, which may enhance binding affinity in drug-receptor interactions. This contrasts with the 4-fluorophenyl group in CAS N/A, where fluorine’s electronegativity modulates electronic effects but lacks aromatic heterocyclic interactions .
Reactive Handles: The ethynyl linker in the target compound allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a versatility absent in compounds like tert-butyl 2-(4-formylphenoxy)acetate (aldehyde-based reactivity) or tert-butyl 2-(4-aminophenoxy)acetate (amine-based nucleophilicity) .
Molecular Weight and Solubility :
- The tert-butyl 2-(N-benzyl-4-methoxy...) derivative (MW: 463.595) has a higher molecular weight due to the benzyl and sulfonamido groups, likely reducing solubility in aqueous media compared to the target compound .
Biological Activity
Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity, mechanisms, and potential therapeutic applications of this compound, drawing from diverse sources and recent studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H26O4S
- Molecular Weight : 398.51 g/mol
This structure features a tert-butyl group, a phenoxy linkage, and a thienyl moiety, contributing to its unique chemical properties and biological interactions.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with a tert-butyl moiety have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. The presence of the ethynyl and sulfonyl groups may enhance membrane penetration and metabolic stability, leading to increased efficacy against resistant strains .
2. Anti-inflammatory Effects
Compounds with similar structural features have been investigated for their anti-inflammatory properties. The thienyl moiety is often associated with inhibition of pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory pathways effectively. This could be particularly relevant in conditions like rheumatoid arthritis or inflammatory bowel disease.
3. Anticancer Potential
Emerging evidence suggests that this compound may act as an inhibitor of bromodomain-containing proteins, which play a crucial role in cancer progression. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .
Table 1: Summary of Biological Activities
Toxicity Profile
The safety profile of this compound has been assessed in various studies. Notably, compounds with similar structures demonstrated favorable toxicity profiles in mammalian cell lines, maintaining high cell viability even at elevated concentrations. This suggests a promising therapeutic window for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
